
3-Methoxy-2-(triazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-(triazol-1-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a methoxy group and a triazolyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(triazol-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core. One common approach is to start with 3-methoxybenzoic acid and introduce the triazolyl group through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-2-(triazol-1-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.
Biology: The compound has shown biological activity, including antimicrobial and antioxidant properties.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mecanismo De Acción
3-Methoxy-2-(triazol-1-yl)benzoic acid is part of a class of triazole derivatives, which include compounds such as 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline and other triazole-containing molecules. These compounds share similar structural features but may differ in their substituents and functional groups, leading to variations in their biological activities and applications.
Comparación Con Compuestos Similares
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Other triazole derivatives with different substituents
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
3-methoxy-2-(triazol-1-yl)benzoic acid |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(10(14)15)9(8)13-6-5-11-12-13/h2-6H,1H3,(H,14,15) |
Clave InChI |
PCQPABMNCWPYDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1N2C=CN=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


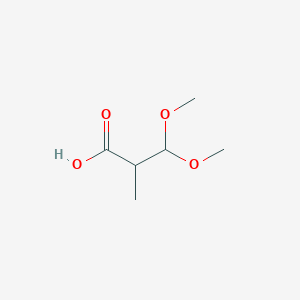
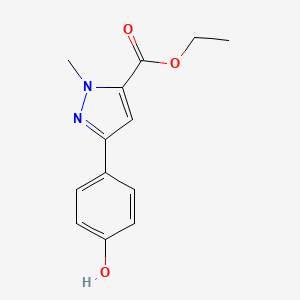
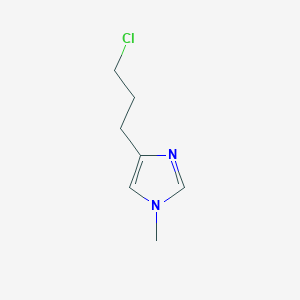
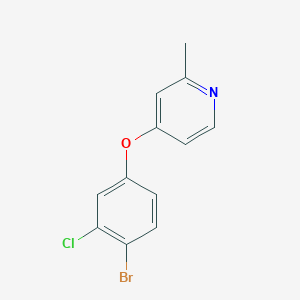
![Methyl 2-methylsulfonyl-7-(1-oxidopyridin-1-ium-2-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357881.png)
![[1-(2-Pyrrolidin-1-ylethyl)pyrazol-4-yl]boronic acid](/img/structure/B15357887.png)
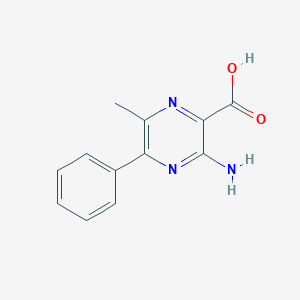
![4-amino-N-[6-methyl-1-(4-propan-2-yloxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B15357896.png)
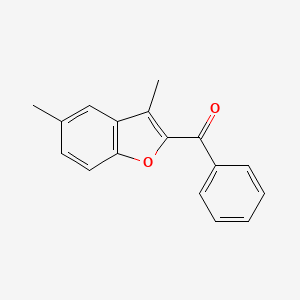
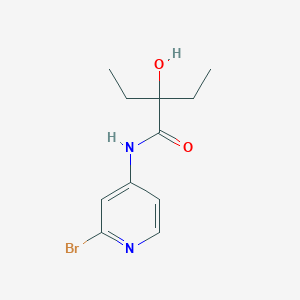
![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)
![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)


